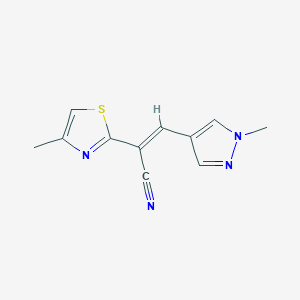
2-(1,2-dihydroacenaphthylen-5-ylamino)-N,N-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-dihydroacenaphthylen-5-ylamino)-N,N-dimethylpropanamide, commonly known as DAPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPTA belongs to the family of amide compounds and has been found to exhibit promising antiviral and anticancer properties.
Mecanismo De Acción
DAPTA works by binding to the CCR5 receptor on the surface of the host cell membrane. This receptor is used by several viruses, including HIV-1, to enter the host cell. By binding to the CCR5 receptor, DAPTA prevents the virus from entering the host cell, thereby inhibiting viral replication. In addition to its antiviral activity, DAPTA also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
DAPTA has been found to exhibit minimal toxicity in vitro and in vivo. It has been shown to be well-tolerated in animal models and has not exhibited any significant adverse effects. DAPTA has also been found to be stable in biological fluids and can be administered orally or intravenously.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DAPTA is its potent antiviral and anticancer activity. It has been found to be effective against several viruses and cancer cell lines, making it a promising candidate for further development. However, one of the limitations of DAPTA is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for DAPTA.
Direcciones Futuras
There are several future directions for the research and development of DAPTA. One potential application of DAPTA is in the treatment of COVID-19, as it has been found to exhibit potent activity against SARS-CoV, a related virus. In addition, DAPTA has also been found to exhibit activity against several other viruses, including influenza A virus, making it a promising candidate for the development of broad-spectrum antiviral drugs. Further studies are also needed to determine the optimal dosage and administration route for DAPTA, as well as its potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of DAPTA involves the reaction of 2-(1,2-dihydroacenaphthylen-5-ylamino)-N,N-dimethylpropanamide with various reagents. One of the most commonly used methods for synthesizing DAPTA is the reaction of 2-(1,2-dihydroacenaphthylen-5-ylamino)-N,N-dimethylpropanamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst such as trifluoroacetic acid (TFA). The reaction proceeds at room temperature, and the product is obtained in high yield.
Aplicaciones Científicas De Investigación
DAPTA has been extensively studied for its antiviral and anticancer properties. It has been found to exhibit potent activity against several viruses, including HIV-1, SARS-CoV, and influenza A virus. DAPTA works by inhibiting the fusion of the virus with the host cell membrane, thereby preventing viral entry into the host cell. In addition to its antiviral properties, DAPTA has also been found to exhibit potent anticancer activity. It works by inducing apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Propiedades
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-ylamino)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11(17(20)19(2)3)18-15-10-9-13-8-7-12-5-4-6-14(15)16(12)13/h4-6,9-11,18H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXGHPICLYCDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-hydroxypiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7455333.png)
![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
![7-[(4-Benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455361.png)



![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)

![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)
![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)